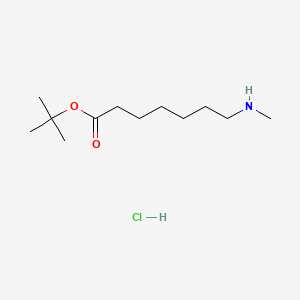
Tert-butyl7-(methylamino)heptanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl7-(methylamino)heptanoatehydrochloride is a chemical compound with the molecular formula C12H26ClNO2 and a molecular weight of 251.7933 . It is a derivative of heptanoic acid and is characterized by the presence of a tert-butyl ester group and a methylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of tert-butyl7-(methylamino)heptanoatehydrochloride may involve continuous flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl7-(methylamino)heptanoatehydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Tert-butyl7-(methylamino)heptanoatehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving amino groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of tert-butyl7-(methylamino)heptanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl7-(methylamino)heptanoatehydrochloride include:
Uniqueness
This compound is unique due to its specific molecular structure, which combines a tert-butyl ester group with a methylamino group on a heptanoate backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C12H26ClNO2 |
|---|---|
Poids moléculaire |
251.79 g/mol |
Nom IUPAC |
tert-butyl 7-(methylamino)heptanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-11(14)9-7-5-6-8-10-13-4;/h13H,5-10H2,1-4H3;1H |
Clé InChI |
GTPZFVCGCXIFGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)


![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
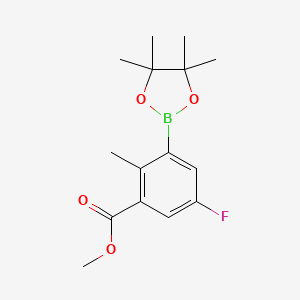
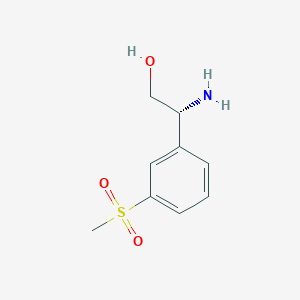
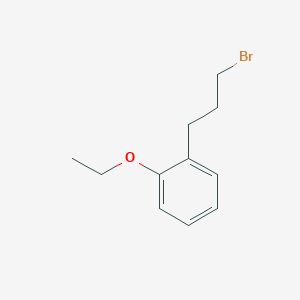
![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
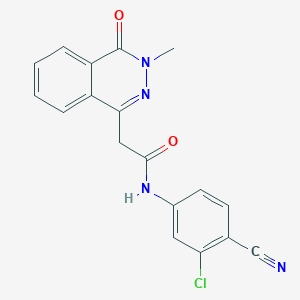
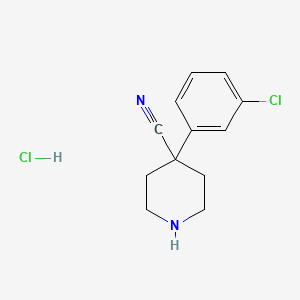
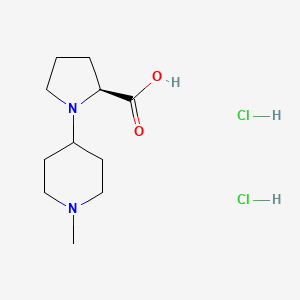
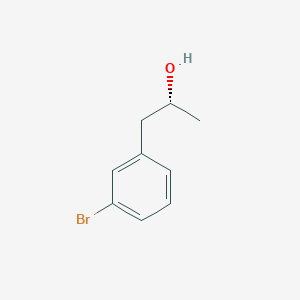
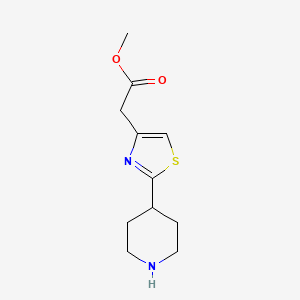
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
